molecular formula C13H8Cl2O2 B6399702 5-Chloro-3-(4-chlorophenyl)benzoic acid CAS No. 1261890-59-8

5-Chloro-3-(4-chlorophenyl)benzoic acid

Cat. No.: B6399702
CAS No.: 1261890-59-8
M. Wt: 267.10 g/mol
InChI Key: JEMPSZSPORKSGF-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chlorophenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two chlorine atoms attached to the benzene rings

Properties

IUPAC Name

3-chloro-5-(4-chlorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-3-1-8(2-4-11)9-5-10(13(16)17)7-12(15)6-9/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMPSZSPORKSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689578
Record name 4',5-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-59-8
Record name 4',5-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-chlorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of 5-Chloro-3-(4-chlorophenyl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-chlorophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Chloro-3-(4-chlorophenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-chlorophenyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(4-chlorophenyl)benzoic acid is unique due to the presence of two chlorine atoms, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its utility in specific applications compared to similar compounds.

Biological Activity

5-Chloro-3-(4-chlorophenyl)benzoic acid is an aromatic carboxylic acid notable for its biological activity, particularly in antimicrobial and antiviral applications. This article explores the compound's synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

5-Chloro-3-(4-chlorophenyl)benzoic acid features a benzoic acid backbone with chlorine substituents at the 5 and para positions of the phenyl group. Its chemical formula is C14H10Cl2O2C_{14}H_{10}Cl_2O_2. The presence of chlorine atoms enhances its lipophilicity, potentially influencing its biological activity.

Synthesis

The synthesis of 5-Chloro-3-(4-chlorophenyl)benzoic acid typically involves chlorination of benzoic acid derivatives. Various synthetic routes have been documented, emphasizing the efficiency of methods that yield high purity and yield rates.

Antimicrobial Activity

Research indicates that derivatives of 5-Chloro-3-(4-chlorophenyl)benzoic acid exhibit significant antimicrobial properties. A study evaluated several related compounds against various bacterial strains, demonstrating:

  • Inhibition Zones : Compounds derived from similar structures showed inhibition zones ranging from 8 to 15 mm against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Antibiofilm Activity : The compound demonstrated moderate antibiofilm activity against Enterococcus faecium with a minimum biofilm eradication concentration (MBEC) value of 125 µg/mL .

Antiviral Activity

In addition to antimicrobial properties, derivatives of this compound have shown antiviral potential. For instance, studies have reported that certain sulfonamide derivatives derived from related structures exhibited anti-tobacco mosaic virus (TMV) activity, with inhibition rates reaching approximately 50% at specific concentrations .

Case Studies

  • Antimicrobial Evaluation : A study conducted on new derivatives synthesized from 4-chlorobenzoic acid found that certain compounds exhibited promising antibacterial and antibiofilm activities without significant toxicity to aquatic organisms like Daphnia magna .
    CompoundInhibition Zone (mm)MBEC (µg/mL)
    Compound 315125
    Compound 410125
    Compound 6a8N/A
  • Antiviral Screening : Another investigation into sulfonamide derivatives containing the thiadiazole moiety revealed that compounds derived from similar structures inhibited TMV effectively, showcasing the potential for agricultural applications .

Research Findings

The biological activity of 5-Chloro-3-(4-chlorophenyl)benzoic acid and its derivatives has been extensively studied. Key findings include:

  • Toxicity Profiles : The toxicity of synthesized compounds varied significantly, with some exhibiting low toxicity while retaining antimicrobial properties .
  • Mechanism of Action : In silico studies suggested that the mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

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